Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
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Overview
Description
Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester is a complex organic compound with a unique structure that includes a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester typically involves the reaction of morpholine derivatives with acetic acid esters under specific conditions. One common method involves the use of formaldehyde and acetic acid in the presence of a catalyst to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Glycolic acid, methyl ester: Similar in structure but lacks the morpholine ring.
Methyl glycolate: Another ester of glycolic acid with different functional groups.
Methyl hydroxyacetate: Similar ester with a simpler structure.
Uniqueness
The presence of the morpholine ring in acetic acid, 2-[6-(hydroxymethyl)-2-oxo-3-morpholinylidene]-, methyl ester distinguishes it from other similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
100944-51-2 |
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Molecular Formula |
C8H11NO5 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3 |
InChI Key |
LULAHTUFSJPXFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1C(=O)OC(CN1)CO |
Origin of Product |
United States |
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